molecular formula C17H16ClN3O5S2 B2715416 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide CAS No. 1170509-27-9

4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide

Cat. No.: B2715416
CAS No.: 1170509-27-9
M. Wt: 441.9
InChI Key: AJPRIKIKOMNYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClN3O5S2 and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Mechanisms

Anticancer Activity : The compound and its derivatives have been explored for their anticancer properties. Studies have shown that certain sulfonamide derivatives exhibit high tumor selectivity and potency, suggesting their potential as novel anticancer agents. These compounds demonstrated good inhibitory profiles on human carbonic anhydrase IX and XII, enzymes often associated with cancer cell proliferation and survival, indicating a mechanism for their antitumor effects (Gul et al., 2016). Another study reported broad-spectrum antitumor activity against various tumor cell lines, highlighting the oxidized pyrazoles' superior antitumor activity compared to their parent pyrazoline analogs (Rostom, 2006).

Enzyme Inhibition : The synthesis and bioactivity studies of benzenesulfonamide derivatives have shown strong inhibitory effects on carbonic anhydrase I and II. These enzymes are crucial for pH regulation and ion transport in various tissues, suggesting these compounds' potential utility in treating conditions related to enzyme dysregulation (Gul et al., 2016).

Molecular Structure and Interactions : Research on the crystal structures of related compounds has provided insights into their molecular interactions, such as intermolecular C-H...O, C-H...pi, and C-H...Cl interactions. These structural elucidations contribute to understanding how these compounds can be optimized for better therapeutic efficacy (Bats et al., 2001).

Antidiabetic Agents : Some studies have explored the potential of fluorinated pyrazoles and benzenesulfonylurea derivatives as hypoglycemic agents. These compounds showed significant antidiabetic activity, opening avenues for developing new treatments for diabetes (Faidallah et al., 2016).

Properties

IUPAC Name

4-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S2/c18-12-3-5-14(6-4-12)28(24,25)20-17-10-15(16-2-1-8-26-16)19-21(17)13-7-9-27(22,23)11-13/h1-6,8,10,13,20H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPRIKIKOMNYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.